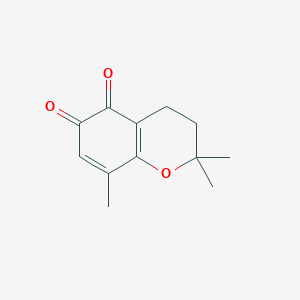
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,8-trimethyl-3,4-dihydro-2H-1-benzopyran with an oxidizing agent to introduce the dione functionality at the 5,6-positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylchroman: Another benzopyran derivative with similar structural features.
Hydrocoumarin: A related compound with a lactone ring instead of the dione functionality.
Uniqueness
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione is unique due to its specific substitution pattern and the presence of the dione functionality, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
67120-55-2 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2,2,8-trimethyl-3,4-dihydrochromene-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-7-6-9(13)10(14)8-4-5-12(2,3)15-11(7)8/h6H,4-5H2,1-3H3 |
Clave InChI |
ZGOWEIMPACTYCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=O)C2=C1OC(CC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
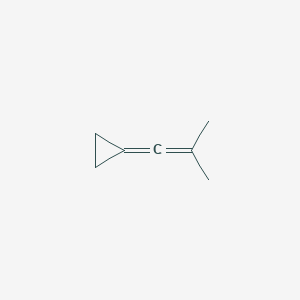
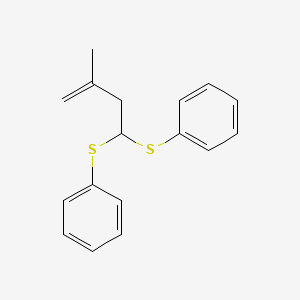

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
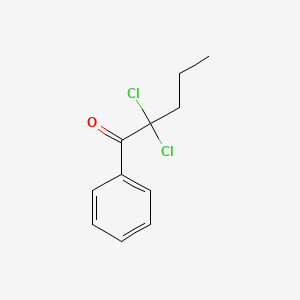
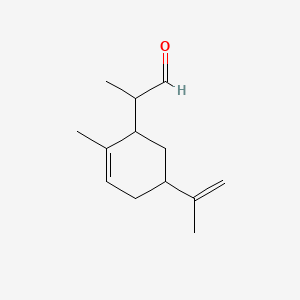
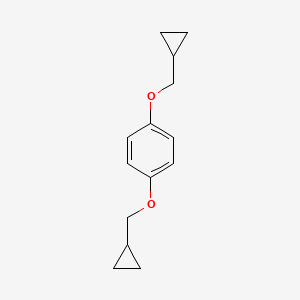
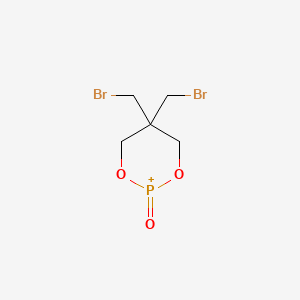
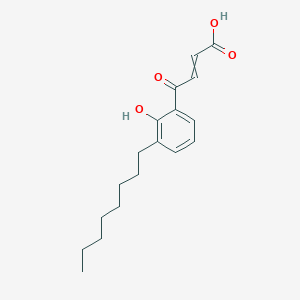

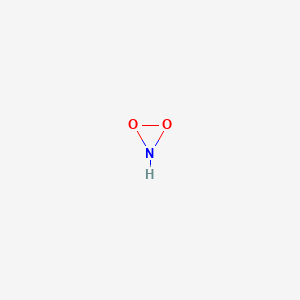
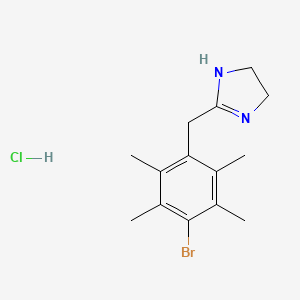
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
